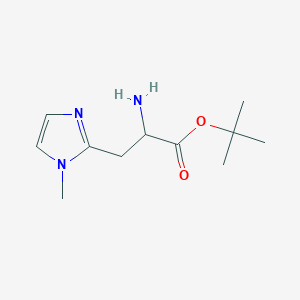

2-Methyl-3-(4,5,6,7-tetrahydroindazol-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

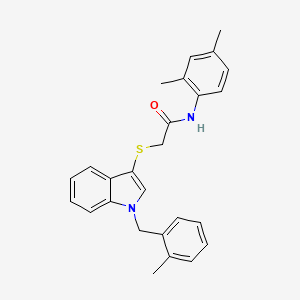

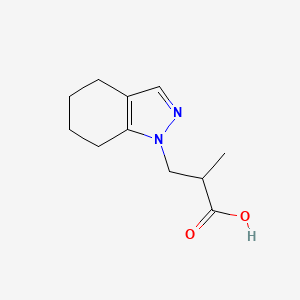

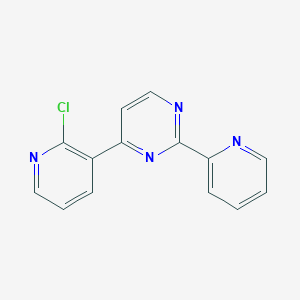

“2-Methyl-3-(4,5,6,7-tetrahydroindazol-1-yl)propanoic acid” is a chemical compound with the CAS Number: 2580200-20-8 . It has a molecular weight of 208.26 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H16N2O2/c1-8(11(14)15)7-13-10-5-3-2-4-9(10)6-12-13/h6,8H,2-5,7H2,1H3,(H,14,15) . This code provides a specific string of characters that describes the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources.Scientific Research Applications

Branched Chain Aldehydes in Foods

Branched aldehydes, including compounds like 2-methyl propanal, play a significant role as flavor compounds in food products. The production and degradation of these aldehydes from amino acids are critical for controlling the formation of desired levels of these compounds, influencing food flavor and quality. This research underlines the importance of understanding metabolic conversions and microbial composition in the production of flavor compounds in foods (Smit, Engels, & Smit, 2009).

Sorption of Phenoxy Herbicides

A review on the sorption experiments of phenoxy herbicides, including 2-methyl-4-chlorophenoxyacetic acid, demonstrates the environmental behavior of these compounds. This study compiled data on soil-water distribution coefficients, highlighting the relevance of soil organic matter and iron oxides as sorbents. Understanding the sorption processes is crucial for assessing the environmental impact and mobility of phenoxy herbicides (Werner, Garratt, & Pigott, 2012).

Pharmacological Activities of Gallic Acid

Gallic acid, a natural secondary metabolite, has been studied for its potent anti-inflammatory properties. The review highlights its pharmacological activities, mechanisms of action, and potential as a candidate for treating various inflammation-related diseases. This research indicates the broad application potential of natural metabolites in developing therapeutic agents (Bai et al., 2020).

Biomass-derived Levulinic Acid in Drug Synthesis

Levulinic acid, produced entirely from biomass, demonstrates flexibility and diversity in drug synthesis due to its functional groups. This review discusses its application in cancer treatment, medical materials, and other medical fields, highlighting its role in reducing drug synthesis costs and simplifying synthesis steps. The versatility of levulinic acid showcases the potential of biomass-derived compounds in pharmaceutical applications (Zhang et al., 2021).

Caffeic Acid Derivatives in Traditional Chinese Herbs

Caffeic acid derivatives, found in traditional Chinese herbs like Salvia miltiorrhiza, have diverse biological and pharmacological effects. This review covers their structural classification, resources, and biological activities, emphasizing their potential in drug discovery. The structural diversity and biological activities of these compounds highlight their significance in medicinal chemistry (Jiang et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

Future Directions

While specific future directions for this compound are not mentioned in the available sources, indazole derivatives, which this compound is a part of, have been noted for their wide variety of biological properties . This suggests that there may be potential for further exploration of this compound in various pathological conditions .

Mechanism of Action

Target of Action

Indazole derivatives, a class of compounds to which this molecule belongs, have been found to interact with a variety of targets, includingCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

Indazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Biochemical Pathways

For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammation and tissue remodeling .

Pharmacokinetics

Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug . These properties greatly influence a drug’s bioavailability, efficacy, and safety profile.

Result of Action

Indazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These activities suggest that indazole derivatives may exert their effects at the molecular and cellular levels by interacting with various targets and affecting multiple biochemical pathways .

Properties

IUPAC Name |

2-methyl-3-(4,5,6,7-tetrahydroindazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8(11(14)15)7-13-10-5-3-2-4-9(10)6-12-13/h6,8H,2-5,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWASAJFGYZBEMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=C(CCCC2)C=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(4-(methoxycarbonyl)phenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2799861.png)

![Tert-butyl N-[(1R,3S)-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentyl]carbamate](/img/structure/B2799862.png)

![Isopropyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2799867.png)

![4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethylsulfanyl)anilino]methylidene]pentanenitrile](/img/structure/B2799872.png)

![2-bromo-N-[(4-nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2799875.png)